1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride
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Overview
Description
1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Synthesis
- Photochemical Properties and Synthesis : The study of photochemical properties of cyclohexenyl derivatives has shown the potential for producing various compounds. For instance, derivatives afford dimethylvinylidene upon photolysis, indicating the versatility of cyclohexenyl compounds in synthetic chemistry (Hardikar et al., 2015). Additionally, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes showcases the application of cyclohexenyl derivatives in ligand development for transition metal-based catalysts (Zeng et al., 2009).
Hydroamination and Catalysis
- Hydroamination and Catalysis : Cyclohexadienes, including those related to the cyclohexenyl moiety, have been utilized in radical transfer hydroaminations, demonstrating their utility in the synthesis of aminated compounds. This process occurs with good to excellent anti-Markovnikov selectivity and tolerates a wide range of functional groups (Guin et al., 2007). The Brønsted Acid-Catalyzed Transfer Hydrogenation using cyclohexadienes as dihydrogen surrogates further exemplifies the broad applicability of these compounds in chemical synthesis (Chatterjee & Oestreich, 2016).
Amination and Bioconjugation
- Amination and Bioconjugation : The carbene-catalyzed α-carbon amination of chloroaldehydes, utilizing cyclohexadiene derivatives, highlights the innovative approaches to accessing bioactive molecules and natural product cores. This methodology affords optically enriched dihydroquinoxalines, demonstrating the relevance of cyclohexenyl compounds in medicinal chemistry (Huang et al., 2019). The mechanism of amide formation by carbodiimide in aqueous media, explored through the use of related compounds, provides insight into bioconjugation techniques critical for drug development and biomolecular research (Nakajima & Ikada, 1995).
Safety and Hazards
Properties
IUPAC Name |
1-(cyclohexen-1-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h5,8H,2-4,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQRWHUWUONGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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